molecular formula C4H8O B1435608 Tetrahydrofuran-2,2,5,5-d4 CAS No. 20665-63-8

Tetrahydrofuran-2,2,5,5-d4

Cat. No.: B1435608
CAS No.: 20665-63-8
M. Wt: 76.13 g/mol
InChI Key: WYURNTSHIVDZCO-KHORGVISSA-N
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Description

Tetrahydrofuran-2,2,5,5-d4 is a deuterated form of tetrahydrofuran, a cyclic ether commonly used as a solvent in organic chemistry. This compound contains four deuterium atoms, making it useful in various applications, including nuclear magnetic resonance (NMR) spectroscopy, drug development, and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofuran-2,2,5,5-d4 typically involves the deuteration of tetrahydrofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The deuterated product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2,2,5,5-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tetrahydrofuran-2,5-dicarboxylic acid.

    Reduction: It can be reduced to form butanediol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and alkoxides.

Major Products Formed

    Oxidation: Tetrahydrofuran-2,5-dicarboxylic acid.

    Reduction: Butanediol.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Tetrahydrofuran-2,2,5,5-d4 has numerous applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and NMR spectroscopy due to its deuterated nature.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: Utilized in drug development for studying drug metabolism and pharmacokinetics.

    Industry: Applied in the production of polymers and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of tetrahydrofuran-2,2,5,5-d4 is primarily related to its role as a solvent and its deuterated nature. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for the study of molecular structures and interactions. In drug development, the deuterium atoms help trace the metabolic pathways of deuterium-labeled compounds, providing insights into drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: The non-deuterated form, commonly used as a solvent in organic chemistry.

    2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether with similar solvent properties but different structural features.

    2,5-Dimethoxytetrahydrofuran: A derivative used in organic synthesis and proteomics research.

Uniqueness

Tetrahydrofuran-2,2,5,5-d4 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and studies involving deuterium-labeled compounds. Its stability and distinct NMR signals set it apart from other tetrahydrofuran derivatives.

Properties

IUPAC Name

2,2,5,5-tetradeuteriooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYURNTSHIVDZCO-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(O1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran-2,2,5,5-d4
Reactant of Route 2
Tetrahydrofuran-2,2,5,5-d4
Reactant of Route 3
Tetrahydrofuran-2,2,5,5-d4
Reactant of Route 4
Tetrahydrofuran-2,2,5,5-d4
Reactant of Route 5
Tetrahydrofuran-2,2,5,5-d4
Reactant of Route 6
Tetrahydrofuran-2,2,5,5-d4

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